![molecular formula C14H22NO3P B13481341 tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate: is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a dimethylphosphoryl group, and a phenylmethylcarbamate moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable phosphorylated phenylmethyl compound. The reaction conditions often include the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the coupling reaction . The reaction is usually carried out under mild conditions to avoid over-alkylation and to maintain the integrity of the chiral substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted carbamates or phosphine derivatives.
科学研究应用
Chemistry: In chemistry, tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology and Medicine: The compound’s ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors. It can also be used in the synthesis of biologically active molecules for pharmaceutical research.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.
作用机制
The mechanism by which tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The phosphoryl group can also participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.
相似化合物的比较
- tert-Butyl N-{[4-(dimethylphosphoryl)pyridin-2-yl]methyl}carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Uniqueness: tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate is unique due to its specific combination of a tert-butyl group, a dimethylphosphoryl group, and a phenylmethylcarbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
属性
分子式 |
C14H22NO3P |
|---|---|
分子量 |
283.30 g/mol |
IUPAC 名称 |
tert-butyl N-[(4-dimethylphosphorylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H22NO3P/c1-14(2,3)18-13(16)15-10-11-6-8-12(9-7-11)19(4,5)17/h6-9H,10H2,1-5H3,(H,15,16) |
InChI 键 |
VGGKLMXSODTIKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)P(=O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


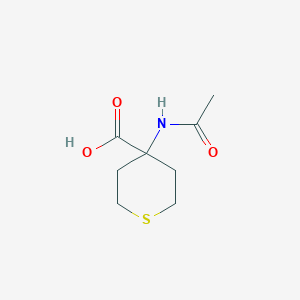
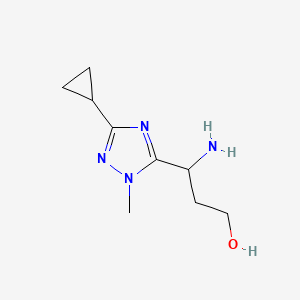

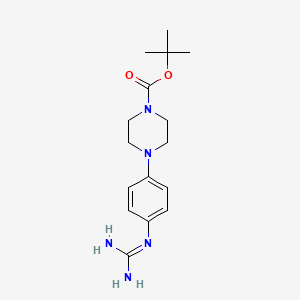
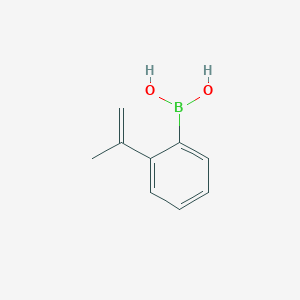

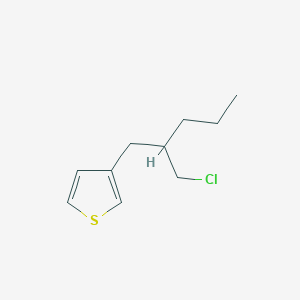

![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
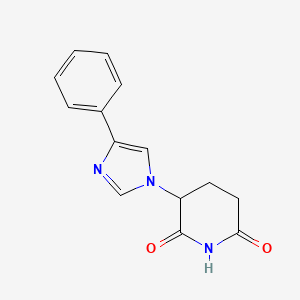
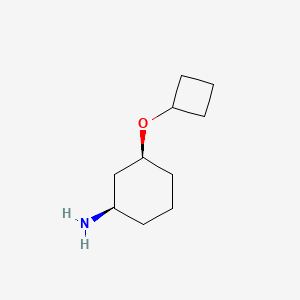
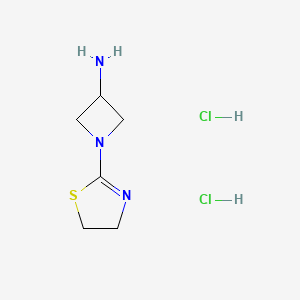
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)
